2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a fluorinated benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorobenzo[d][1,3]dioxole with a boronic ester precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the fluorinated benzodioxole is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor of enzymes such as Cdc2-like kinases and dual specificity tyrosine-phosphorylation-regulated kinases, thereby affecting cell signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzo[d][1,3]dioxol-5-ylboronic acid: This compound shares a similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.
Benzo[d][1,3]dioxole derivatives: Various derivatives of benzo[d][1,3]dioxole exhibit similar chemical properties and applications.
Uniqueness
2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the fluorinated benzodioxole and the tetramethyl-1,3,2-dioxaborolane moieties.
Properties
Molecular Formula |
C13H16BFO4 |
---|---|
Molecular Weight |
266.07 g/mol |
IUPAC Name |
2-(4-fluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-11(10(8)15)17-7-16-9/h5-6H,7H2,1-4H3 |
InChI Key |
DUYOJMVCAHNIMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCO3)F |
Origin of Product |
United States |
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